3-Bromofuro[3,4-b]pyridine-5,7-dione
CAS No.: 98278-78-5
Cat. No.: VC5098296
Molecular Formula: C7H2BrNO3
Molecular Weight: 228.001
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98278-78-5 |
|---|---|
| Molecular Formula | C7H2BrNO3 |
| Molecular Weight | 228.001 |
| IUPAC Name | 3-bromofuro[3,4-b]pyridine-5,7-dione |
| Standard InChI | InChI=1S/C7H2BrNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H |
| Standard InChI Key | FMIBWNJUQJRTER-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=O)OC2=O)Br |
Introduction
3-Bromofuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound with significant interest in the field of organic chemistry due to its unique structural properties and potential applications in pharmaceuticals. The compound is characterized by its bromine substitution on the furo[3,4-b]pyridine framework, which enhances its reactivity and biological activity.
Chemical Identity
-
IUPAC Name: 3-bromo-5H,7H-furo[3,4-b]pyridine-5,7-dione
-
CAS Number: 98278-78-5
-
Molecular Formula: C₇H₂BrNO₃
-
Molecular Weight: 228.00 g/mol
Structural Representation
The structural formula can be represented as follows:
Safety Data
Safety data for handling and storage are crucial for laboratory practices:
-
Storage Conditions: Store under inert atmosphere at room temperature.
-
Handling Precautions: Use appropriate personal protective equipment (PPE) to avoid skin contact.
Synthesis and Reactivity
The synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione can involve various methods including halogenation reactions of furo[3,4-b]pyridine derivatives. The bromine atom introduces specific reactivity patterns that can be exploited in further chemical transformations.
Reactivity
The compound's reactivity is influenced by the presence of the bromine atom and the carbonyl groups in the structure, making it a potential candidate for nucleophilic substitution reactions.
Biological Activity and Applications
Research indicates that derivatives of furo[3,4-b]pyridine exhibit promising pharmacological activities, including antimicrobial and anticancer properties.
Pharmacological Potential
Studies have shown that compounds similar to 3-Bromofuro[3,4-b]pyridine-5,7-dione may serve as scaffolds for developing new drugs targeting various diseases.
Research Findings
Recent investigations into the biological activities of furo[3,4-b]pyridine derivatives have highlighted their potential in drug discovery:
-
Antimicrobial Activity: Exhibited against several bacterial strains.
-
Anticancer Activity: Demonstrated efficacy in various cancer cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume